![molecular formula C5H4N6O3 B15008350 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- CAS No. 116061-62-2](/img/structure/B15008350.png)
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-
Description
The compound [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- (CAS 116061-62-2) is a fused heterocyclic structure with the molecular formula C₅H₄N₆O₃ and a molecular weight of 196.12 g/mol . Its core framework consists of a triazolo-triazine ring system substituted with a methyl group at position 1 and a nitro group at position 2.
Properties
CAS No. |
116061-62-2 |
---|---|
Molecular Formula |
C5H4N6O3 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1-methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N6O3/c1-9-5-6-2-7-10(5)4(12)3(8-9)11(13)14/h2H,1H3 |
InChI Key |
BCKMMROKSGOWJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NN2C(=O)C(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl isocyanate in the presence of a base, such as sodium hydroxide, to form the desired triazolo-triazine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for use in the development of energetic materials due to its stability and energy release characteristics.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The triazolo-triazine scaffold is highly modular, with substituent positions (e.g., nitro, amino, or alkyl groups) dictating chemical reactivity, stability, and application. Below is a detailed comparison of structurally related compounds:
Structural and Functional Analogues
Table 1: Key Compounds and Their Substituents
Performance in Energetic Materials
- TTX (4-Amino-3,7-dinitro-triazolo-triazine): Exhibits detonation velocity (~8,900 m/s) and pressure (~34 GPa) comparable to RDX but with superior thermal stability (decomposition >250°C) and lower sensitivity (impact sensitivity >20 J, friction sensitivity >360 N) .
- 3,7-Dinitro-triazolo-triazin-4-amine (Compound 31) : Achieves similar performance to RDX with enhanced insensitivity to mechanical stimuli, making it a safer alternative for explosives .
Table 2: Energetic Properties Comparison
Property | TTX | Compound 31 | RDX |
---|---|---|---|
Detonation Velocity (m/s) | ~8,900 | ~8,700 | ~8,750 |
Impact Sensitivity (J) | >20 | >25 | 7.4 |
Friction Sensitivity (N) | >360 | >360 | 120 |
Thermal Stability (°C) | >250 | >240 | ~210 |
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